molecular formula C20H18BrNO4S B2517508 (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(2-(3-bromo-4-methoxyphenyl)thiazolidin-3-yl)prop-2-en-1-one CAS No. 2321336-14-3

(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(2-(3-bromo-4-methoxyphenyl)thiazolidin-3-yl)prop-2-en-1-one

Cat. No. B2517508
CAS RN: 2321336-14-3
M. Wt: 448.33
InChI Key: SKISUHICUAFSDR-XVNBXDOJSA-N
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Description

The compound , (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(2-(3-bromo-4-methoxyphenyl)thiazolidin-3-yl)prop-2-en-1-one, is a synthetic molecule that appears to be designed for biological activity, given the presence of a thiazolidine ring, a common feature in many biologically active compounds. Although the provided papers do not directly discuss this specific compound, they do provide insight into similar compounds with related structures and potential biological activities.

Synthesis Analysis

The synthesis of related compounds involves starting materials such as 2-aminobenzothiazole and 1-aryl-3,3-bis-(methylsulfanyl)-2-propen-1-ones, with the reaction proceeding in the presence of a catalytic amount of sodium hydride in THF . While the exact synthesis of the compound is not detailed, it is likely that a similar approach could be used, with appropriate substitutions to the starting materials to introduce the benzo[d][1,3]dioxol and 3-bromo-4-methoxyphenyl groups.

Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed using various spectroscopic methods, including IR, Mass spectrometry, (1)H NMR, (13)C NMR, and HRMS spectral data . These techniques would be essential in confirming the structure of the compound , ensuring that the desired molecular framework has been correctly assembled.

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would likely include moderate solubility in organic solvents, given the presence of both polar (benzo[d][1,3]dioxol) and nonpolar (bromophenyl) groups. The compound's stability, melting point, and other physical properties would need to be empirically determined. The biological evaluation of similar compounds has shown significant antidiabetic activity , and the antimicrobial activities against various bacteria and fungi have been reported . These activities suggest that the compound may also possess similar biological properties, which could be explored in further studies.

Scientific Research Applications

Design and Synthesis of Derivatives

One major area of research involves the design and synthesis of derivatives based on the thiazolidinone backbone. For example, compounds like thiazolidin-4-ones have been synthesized for their potential antimicrobial and anticancer properties. These compounds have been designed to incorporate various substituents to evaluate their biological activities, including antimicrobial and antifungal effects. Studies on similar compounds have demonstrated the importance of the thiazolidinone ring and substituted phenyl groups in contributing to their bioactivity (Patel et al., 2013; Masteloto et al., 2015).

Antimicrobial and Antifungal Activities

Another key area of research application for thiazolidinone derivatives involves evaluating their antimicrobial and antifungal activities. The structure-activity relationship (SAR) studies of these compounds have led to the identification of derivatives with potent antibacterial and antifungal properties. Such studies help in understanding how different substitutions on the thiazolidinone ring influence bioactivity and can lead to the development of new antimicrobial agents (Liaras et al., 2011; Singh et al., 2014).

properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-1-[2-(3-bromo-4-methoxyphenyl)-1,3-thiazolidin-3-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18BrNO4S/c1-24-16-6-4-14(11-15(16)21)20-22(8-9-27-20)19(23)7-3-13-2-5-17-18(10-13)26-12-25-17/h2-7,10-11,20H,8-9,12H2,1H3/b7-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKISUHICUAFSDR-XVNBXDOJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2N(CCS2)C(=O)C=CC3=CC4=C(C=C3)OCO4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)C2N(CCS2)C(=O)/C=C/C3=CC4=C(C=C3)OCO4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(2-(3-bromo-4-methoxyphenyl)thiazolidin-3-yl)prop-2-en-1-one

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